![molecular formula C19H15N3O B8197639 (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8197639.png)
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
Overview
Description
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C19H15N3O and its molecular weight is 301.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrocatalysis of CO2 Reduction: Re(pyridine-oxazoline)(CO)3Cl complexes, which are related to the compound , have been found to electrocatalyze the reduction of CO2 efficiently in certain solvents like acetonitrile (J. Nganga et al., 2017).
Reactions with Nitrite Oxides: 2-Phenyl-4, 5-dihydrooxazole, a compound structurally similar to the one mentioned, reacts with benzonitrile N-oxide to form specific cycloadducts and open-chain products (P. Kennewell et al., 1994).
Synthesis of Triazole-Substituted Ligands: Azidobipyridyl ruthenium complexes, which are derivatives of bipyridin-oxazoline compounds, are used for synthesizing triazole-substituted ligands in chemical research (Baljinder S. Uppal et al., 2013).
Asymmetric Epoxidation of Olefins: Ruthenium complexes containing pyridine-2,6-dicarboxylate exhibit high catalytic activity in asymmetric epoxidation processes using H2O2 (M. Tse et al., 2006).
Applications in Solar and Photosynthesis Cells: Rhenium complexes with derivatives of bpy-R2 can be used as metal-organic chromophores in solar cells and photosynthesis applications (M. Braumüller et al., 2016).
Organic Chemistry Studies: Gold(III) pyridinyl-oxazoline cationic complexes are significant for structural and chemical studies in organic chemistry (M. Cinellu et al., 2009).
Antioxidant and Antimicrobial Activities: Some synthesized compounds related to 4,5-dihydrooxazole show antioxidant and antimicrobial properties (A. R. Saundane et al., 2016).
Photophysical Properties: Rh(III) complexes with pyridyl triazole ligands, a derivative of the mentioned compound, have specific absorption and emission properties, useful in various chemical analyses (H. Burke et al., 2004).
properties
IUPAC Name |
(4R)-4-phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-2-7-14(8-3-1)18-13-23-19(22-18)17-11-6-10-16(21-17)15-9-4-5-12-20-15/h1-12,18H,13H2/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXGHXWEYNBAAR-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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